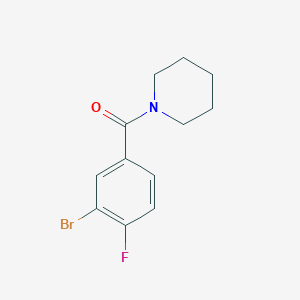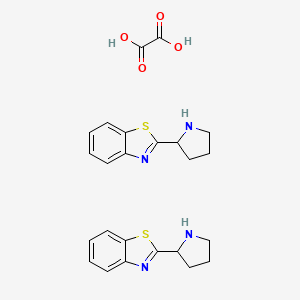
7-氯-8-甲基-2-(4-丙氧基苯基)喹啉-4-羰基氯
描述
科学研究应用
药物研究
喹啉衍生物,例如7-氯-8-甲基-2-(4-丙氧基苯基)喹啉-4-羰基氯,由于其生物和药物活性,是药物发现中必不可少的支架 。它们常用于合成具有潜在治疗效果的化合物,例如抗炎药、抗菌药和抗病毒药。
有机合成
该化合物在有机合成中用作通用的中间体。 它可以通过各种反应(包括过渡金属催化反应、离子液体介导反应和绿色化学方案)用于构建复杂的分子 。
分析化学
在分析化学中,喹啉衍生物用作色谱法和质谱法中的试剂,用于分析复杂混合物。 它们有助于识别和量化样品中的物质 。
作用机制
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups. Some quinoline derivatives are known to inhibit enzymes, interact with DNA, or modulate the activity of certain receptors
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, which can lead to cell death
生化分析
Biochemical Properties
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The interactions between 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride and these biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in certain cancer cell lines . It also influences cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways . Furthermore, 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can alter gene expression patterns, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, it can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . The binding interactions between 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride and these biomolecules are mediated by specific chemical groups on the compound, such as the chloro and propoxyphenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a saturation point for its biochemical interactions . These dosage effects are crucial for determining the optimal therapeutic window for the compound’s use in animal studies.
Metabolic Pathways
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .
Transport and Distribution
The transport and distribution of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression . It can also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential impact on cellular processes.
属性
IUPAC Name |
7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSMGXTNZVHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)


![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)




![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)

